molecular formula C24H25N5O2S B2647670 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 896316-63-5

2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No. B2647670
CAS RN: 896316-63-5
M. Wt: 447.56
InChI Key: TVSXODZSSHWVIV-UHFFFAOYSA-N
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Description

2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
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Scientific Research Applications

Anticancer Effects

  • A study on compounds related to 2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide showed that replacing the acetamide group with an alkylurea moiety in certain compounds can retain antiproliferative activity and inhibit PI3Ks and mTOR while reducing acute oral toxicity. These findings suggest potential use as potent PI3K inhibitors and effective anticancer agents with low toxicity (Wang et al., 2015).

Synthesis and Structural Applications

  • Research on related compounds includes the synthesis and structural elucidation of derivatives, indicating a wide range of potential pharmaceutical activities such as antibacterial, antifungal, and anti-tuberculosis properties (MahyavanshiJyotindra et al., 2011).

Pharmacological Evaluation

  • A study involving similar compounds evaluated their pharmacological potential, showing that certain derivatives exhibit significant binding and inhibitory effects in assays related to tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Antimicrobial and Anti-Tuberculosis Activity

  • Another study synthesized acetamide derivatives with potential for antimicrobial and anti-tuberculosis activity. This indicates the scope of such compounds in combating various infectious diseases (Patil et al., 2010).

properties

IUPAC Name

2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-18(2)28(19-11-5-4-6-12-19)22(30)17-32-24-26-25-23(29(24)27-15-9-10-16-27)20-13-7-8-14-21(20)31-3/h4-16,18H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSXODZSSHWVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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